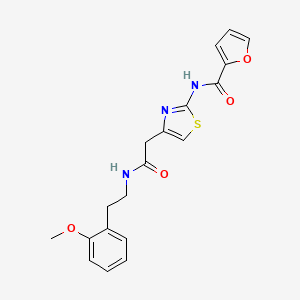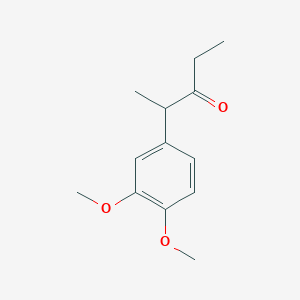
2-(3,4-Dimethoxyphenyl)pentan-3-one
Übersicht
Beschreibung
“2-(3,4-Dimethoxyphenyl)pentan-3-one” is a chemical compound with the molecular formula C13H18O3 . It is a valuable intermediate that can be used for the preparation of pharmaceuticals .
Synthesis Analysis
The synthesis of “2-(3,4-Dimethoxyphenyl)pentan-3-one” can be achieved through a process starting from a compound of the general formula (II), and subjecting the thus-obtained compound of the general formula (IV) to hydrolysis .Molecular Structure Analysis
The molecular structure of “2-(3,4-Dimethoxyphenyl)pentan-3-one” is represented by the formula C13H18O3 . The structure is also available as a 2D Mol file .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Synthesis of N-(pentan-3-ylidene)-3,4-dimethyl Aniline : The compound was used in the synthesis of an important intermediate of pendimethalin, showing high yield and selectivity, highlighting its potential in green technology and industrial applications (Xu Dan-qian, 2011).
Selective Formation from Carbon Monoxide and Ethene : Research demonstrated the selective formation of pentan-3-one from CO and ethene, revealing insights into catalytic processes involving rhodium complexes (Ruth A. M. Robertson et al., 2000).
Structural Studies
Structural Studies in Azolylmethanes : The crystal structures of compounds related to 2-(3,4-Dimethoxyphenyl)pentan-3-one were analyzed, providing insights into their potential fungicidal properties (N. Anderson et al., 1984).
Synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one : This study involved the synthesis of a closely related compound, indicating the chemical versatility and potential applications of these types of ketones (Shen De-long, 2007).
Photochemistry and Photobiology
- Unexpected Solid-State Photochemistry : The study explored the photochemistry of a related ketone, uncovering novel insights into the photochemical behavior of these compounds (Marino J. E. Resendiz et al., 2008).
Miscellaneous Applications
New Glucosides from Hypoxis obtusa : This research identified new monoglucosides with a structure similar to 2-(3,4-Dimethoxyphenyl)pentan-3-one, highlighting its relevance in the study of natural products (C. Galeffi et al., 1989).
New Process for the Preparation of 3,5-dihydroxy-1-pentylbenzene : The study outlines a new synthetic route involving a compound similar to 2-(3,4-Dimethoxyphenyl)pentan-3-one, suggesting its utility in medicinal intermediate synthesis (Longduo Zhang et al., 2007).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)pentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-11(14)9(2)10-6-7-12(15-3)13(8-10)16-4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXAOUMIJAWKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)pentan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((2,5-dimethylbenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304021.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3304022.png)
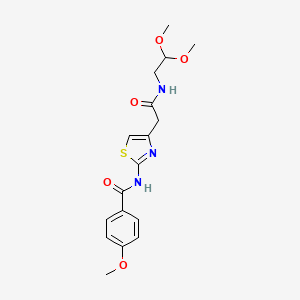
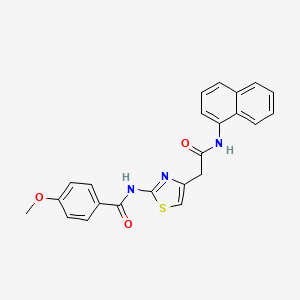


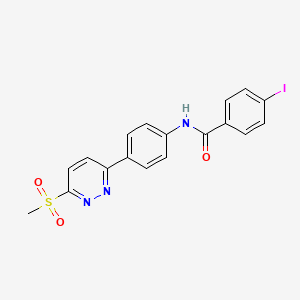

![N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B3304060.png)
![3-((4-bromobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304078.png)
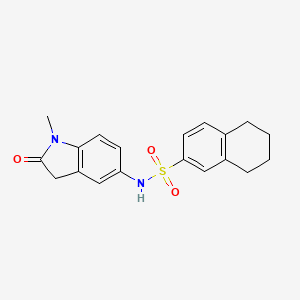
![N-(4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3304104.png)
